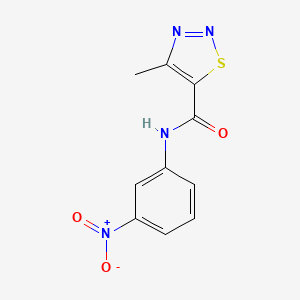

4-methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a methyl group at the 4th position, a nitrophenyl group at the N-position, and a carboxamide group at the 5th position of the thiadiazole ring. These structural features contribute to its unique chemical and biological properties.

Métodos De Preparación

The synthesis of 4-methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 3-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Análisis De Reacciones Químicas

4-methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The carboxamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that 4-methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide has significant antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound exhibit minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against certain bacterial strains and fungi. For instance:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 2.5 | Antibacterial |

| Escherichia coli | 5.0 | Antibacterial |

| Candida albicans | 15.0 | Antifungal |

The presence of the nitro group on the phenyl ring is believed to enhance its biological activity, contributing to its potential as an effective antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action involves the induction of apoptosis through the modulation of the Bax/Bcl-2 ratio and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.28 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| HepG2 | 0.32 | Cell cycle arrest at G2/M phase |

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .

Agrochemical Applications

The compound has also been investigated for its potential as a fungicide. Its derivatives have shown promising results in inhibiting fungal growth, particularly against species such as Aspergillus niger and Candida albicans. The antifungal activity is attributed to the unique structural features of the thiadiazole ring and the presence of specific substituents.

Case Study: Fungicidal Activity

A study evaluated several derivatives of thiadiazoles for their antifungal properties. The results indicated that certain compounds exhibited significant inhibition rates against fungal pathogens:

| Derivative | Inhibition (%) | MIC (µg/mL) |

|---|---|---|

| Compound A | 66% | 32 |

| Compound B | 58% | 42 |

These results highlight the potential of thiadiazole derivatives as effective fungicides in agricultural applications .

Future Directions in Research

Future research on this compound could involve:

- Exploring additional biological activities: Investigating other therapeutic areas such as anti-inflammatory or analgesic effects.

- Mechanistic studies: Understanding the detailed mechanisms of action at the molecular level.

- Synthesis of new derivatives: Modifying the chemical structure to enhance efficacy and reduce toxicity.

Mecanismo De Acción

The biological activity of 4-methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is primarily attributed to its ability to interact with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer activity is thought to involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways, such as the Bcl-2/Bax pathway .

Comparación Con Compuestos Similares

4-methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:

4-methyl-1,2,3-thiadiazole-5-carboxylic acid: Lacks the nitrophenyl group, resulting in different chemical and biological properties.

N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide: Lacks the methyl group, which may affect its reactivity and biological activity.

4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide: The position of the nitro group on the phenyl ring can influence its electronic properties and reactivity.

Actividad Biológica

4-Methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound belonging to the thiadiazole family. Its molecular formula is C11H10N4O3S, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 3-nitroaniline. The reaction is generally facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane. The procedure can be summarized as follows:

- Preparation of Reactants : Obtain 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and 3-nitroaniline.

- Reaction Setup : Combine the reactants with DCC and DMAP in dichloromethane.

- Reaction Conditions : Stir the mixture at room temperature for several hours.

- Purification : Purify the resulting product through recrystallization or column chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have reported minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against certain bacterial strains such as Staphylococcus aureus and Escherichia coli . The antimicrobial mechanism is believed to involve inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Anticancer Activity

The compound also shows promise as an anticancer agent. Its mechanism of action may involve the induction of apoptosis in cancer cells through modulation of critical signaling pathways such as the Bcl-2/Bax pathway . In vitro studies have demonstrated that derivatives of thiadiazoles can inhibit the proliferation of various cancer cell lines.

Case Studies

- Antimicrobial Efficacy : In a study evaluating various thiadiazole derivatives, this compound showed potent activity against Gram-positive bacteria with a notable MIC value compared to standard antibiotics .

- Anticancer Potential : Another investigation into the anticancer properties highlighted that compounds with similar structures exhibited significant cytotoxic effects on cancer cell lines, suggesting that further research on this compound could yield valuable therapeutic options .

Comparative Analysis

The biological activity of this compound can be compared with other thiadiazole derivatives to assess its relative effectiveness:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | 1.95 - 15.62 | Induces apoptosis | Effective against Gram-positive bacteria |

| Thiadiazole Derivative A | 5 - 20 | Moderate | Less effective than target compound |

| Thiadiazole Derivative B | 10 - 30 | High cytotoxicity | Requires further study |

Future Research Directions

Future investigations should focus on:

- Mechanistic Studies : Understanding the precise mechanisms underlying its biological activities.

- In Vivo Studies : Conducting animal model studies to evaluate efficacy and safety.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Propiedades

IUPAC Name |

4-methyl-N-(3-nitrophenyl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3S/c1-6-9(18-13-12-6)10(15)11-7-3-2-4-8(5-7)14(16)17/h2-5H,1H3,(H,11,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXYXTHJXQOYDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.